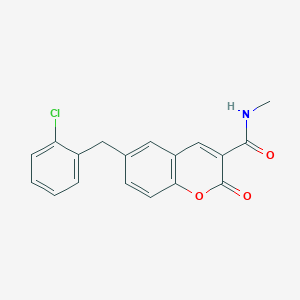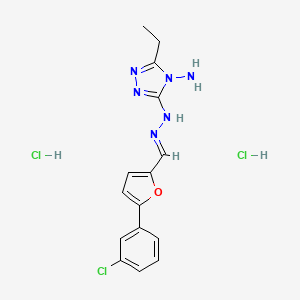
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as DTBU, is a small molecule inhibitor that has been widely used in scientific research. DTBU has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases, which play important roles in various biological processes.
作用機序
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to an increase in the phosphorylation of the substrate. The increased phosphorylation of the substrate can lead to changes in cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have several biochemical and physiological effects. Inhibition of protein tyrosine phosphatases by N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can lead to changes in cell signaling and gene expression. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its specificity for protein tyrosine phosphatases. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have little to no effect on other enzymes, which allows for more precise studies of protein tyrosine phosphatases. One of the limitations of using N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is its potential toxicity. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
For the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea include the development of more specific inhibitors and the exploration of its potential therapeutic uses.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using a multi-step process. The first step involves the reaction of 2-mercaptoethanol with 2-bromoacetic acid to form 2-(2-hydroxyethylthio)acetic acid. The second step involves the reaction of 2-(2-hydroxyethylthio)acetic acid with thiosemicarbazide to form 4,5-dihydro-1,3-thiazol-2-amine. The third step involves the reaction of 4,5-dihydro-1,3-thiazol-2-amine with 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride to form N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been used in a variety of scientific research applications. One of the most common applications is the study of protein tyrosine phosphatases. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP-1. These enzymes play important roles in various biological processes, including cell growth, differentiation, and signaling.
特性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-15-10-7-9(3-4-11(10)18(8)2)16-12(19)17-13-14-5-6-20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHAJXRWYKRETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)


![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)




![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)